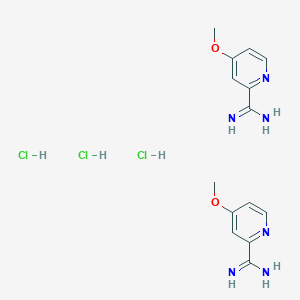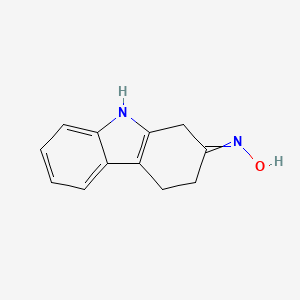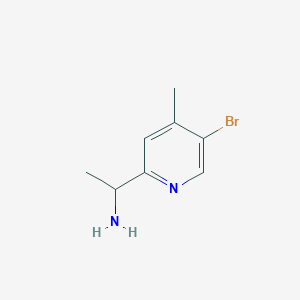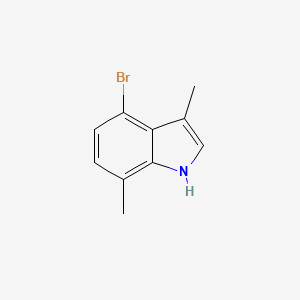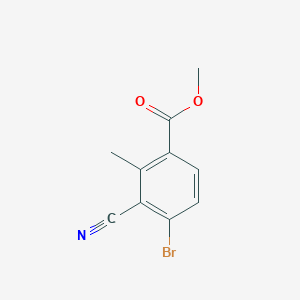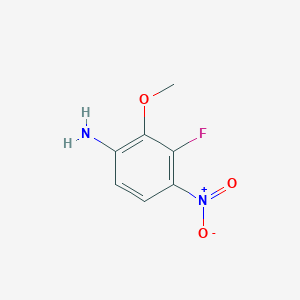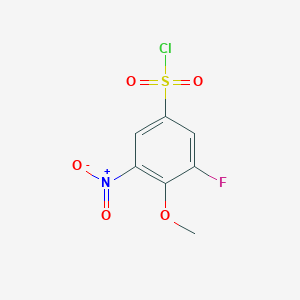
3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
“3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H5ClFNO5S . It is a derivative of benzene and contains functional groups such as fluoro, methoxy, nitro, and sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride” can be represented by the formula C7H5ClFNO5S . The molecule contains a benzene ring substituted with fluoro, methoxy, nitro, and sulfonyl chloride groups .
Scientific Research Applications
Synthesis of Sulfonated Derivatives
The synthesis of various sulfonated derivatives of fluoroanilines, including those related to 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride, has been explored. This includes the conversion of diazonium chlorides derived from nitroanilines to corresponding sulfonyl chlorides, followed by hydrolysis and reduction processes (Courtin, 1982).
Study of Lewis Acid Mediated Condensation Reactions
Research has been conducted on the suitability of various compounds, including nitrobenzenesulfonyl derivatives, as substrates in Lewis acid mediated condensation reactions. This includes the exploration of optimal conditions for such reactions and the analysis of reaction courses (Díaz-Gavilán et al., 2006).
Charge-Controlled SNAr Reaction Studies
Studies on charge-controlled SNAr (nucleophilic aromatic substitution) reactions have been performed using compounds like 3-fluoro-4-chloronitrobenzene. These studies reveal how different nucleophiles influence the substitution process in these types of compounds (Cervera et al., 1996).
Synthesis and Antimicrobial Activity of Sulfonamides and Carbamates
Research into the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has been conducted. This includes exploring the antimicrobial potency of these compounds and performing molecular docking studies (Janakiramudu et al., 2017).
Synthesis and Structure Studies of Nitrobenzene Sulfonyl Chlorides
Studies have been conducted on the synthesis and structural analysis of nitrobenzene sulfonyl chlorides, including compounds similar to 3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride. This research is important for understanding the molecular structure and properties of these compounds (Petrov et al., 2009).
Safety And Hazards
“3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride” is classified as a dangerous substance. It has the signal word “Danger” and is associated with hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P280, P303+P361+P353, P304+P340+P310, and P305+P351+P338+P310 .
properties
IUPAC Name |
3-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO5S/c1-15-7-5(9)2-4(16(8,13)14)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIFAOYZWIUJMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



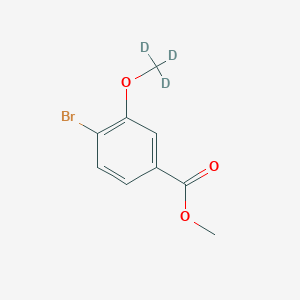
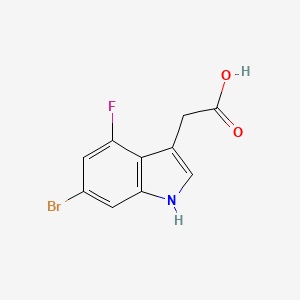

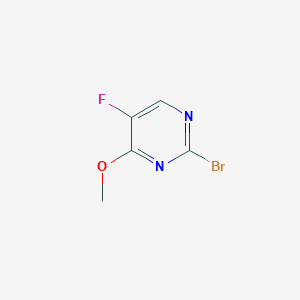
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)
